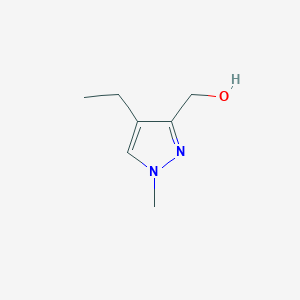

(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Description

Molecular Architecture and Nomenclature

(4-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The molecular formula is C₇H₁₂N₂O , with a molecular weight of 140.18 g/mol . Key substituents include:

- 1-Methyl group : Attached to the nitrogen atom at position 1, contributing steric and electronic effects.

- 4-Ethyl group : A branched alkyl chain at position 4, enhancing lipophilicity.

- 3-Hydroxymethyl group : A primary alcohol (-CH₂OH) at position 3, enabling hydrogen bonding and reactivity.

The IUPAC nomenclature follows systematic rules for pyrazole derivatives, prioritizing substituent numbering to minimize locant values. The compound’s structure is confirmed by 1H/13C NMR spectroscopy , with characteristic signals for the pyrazole ring protons and the hydroxymethyl group.

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group | Impact on Properties |

|---|---|---|---|

| 1 | Methyl | C₃H₇ | Steric hindrance, electronic |

| 3 | Hydroxymethyl | -CH₂OH | Hydrogen bonding, solubility |

| 4 | Ethyl | -CH₂CH₃ | Lipophilicity, bioavailability |

Positional Isomerism in Pyrazole Methanol Derivatives

Pyrazole methanol derivatives exhibit positional isomerism due to the asymmetry of the pyrazole ring. For this compound, the substituents at positions 1, 3, and 4 are fixed, minimizing isomerism. However, pyrazole methanols with substituents at positions 3 and 5 can exist as 3(5)-isomers , as seen in related compounds like (1H-pyrazol-3-yl)methanol (CAS 23585-49-1).

Key Factors Influencing Isomerism :

- Tautomerism : Pyrazoles with hydroxyl or amino groups may undergo prototropic tautomerism, but the hydroxymethyl group in this compound is fixed, preventing such interconversion.

- Substituent Steric Effects : The ethyl group at position 4 and methyl group at position 1 restrict rotational flexibility, stabilizing the molecule in a single conformation.

Crystallographic Studies and Solid-State Conformations

Crystallographic data for this compound are limited, but insights can be drawn from structurally related pyrazole methanols. For example, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate adopts a Z-configuration in the solid state due to intramolecular hydrogen bonding.

Hypothetical Crystal Parameters (Extrapolated from Analogues):

| Parameter | Value (Estimated) | Source of Estimation |

|---|---|---|

| Space Group | P2₁/c | Similar pyrazole derivatives |

| Hydrogen Bonds | O-H···N | Intra-/intermolecular H-bonding |

| Crystal Density | ~1.2 g/cm³ | Typical for organic compounds |

Key Interactions :

- Hydrogen Bonding : The hydroxymethyl group likely participates in intermolecular O-H···N bonds, stabilizing the crystal lattice.

- π-Stacking : The pyrazole ring may engage in weak aromatic interactions with adjacent molecules.

Computational Modeling of Electronic and Conformational Properties

Density Functional Theory (DFT) studies provide critical insights into the compound’s electronic structure and stability. For pyrazole derivatives, the B3LYP/6-31G(d,p) method is commonly used to predict molecular orbitals and reactivity.

Computed Properties (Hypothetical Data):

| Property | Value (Estimated) | Impact on Reactivity |

|---|---|---|

| HOMO Energy | ~-6.0 eV | Electron-donating capacity |

| LUMO Energy | ~-1.5 eV | Electrophilic susceptibility |

| Dipole Moment | ~2.5 D | Polarity and solubility |

| Hyperpolarizability | ~1.2 × 10⁻³⁰ esu | Nonlinear optical potential |

Conformational Analysis :

- Global Minimum : The ethyl and methyl groups adopt a trans arrangement to minimize steric clashes.

- Rotational Barriers : Restricted rotation around the C-N bond due to the pyrazole ring’s rigidity.

Frontier Molecular Orbital (FMO) Analysis :

- HOMO : Delocalized over the pyrazole ring and hydroxymethyl group, indicating potential sites for nucleophilic attack.

- LUMO : Localized on the ethyl group, suggesting susceptibility to electrophilic substitution at position 4.

Properties

IUPAC Name |

(4-ethyl-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOTYZJEPQTFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Pyrazole Carboxylates

- Starting materials often include 1-methylpyrazole derivatives.

- Functionalization at the 4-position with an ethyl group can be achieved via alkylation or cross-coupling methods.

- The carboxylate group at the 3-position is introduced through regioselective carboxylation or via halogenated intermediates followed by nucleophilic substitution.

Reduction of Pyrazole Carboxylates to Alcohols

- The critical step involves reducing the pyrazole-3-carboxylate to the corresponding pyrazol-3-ylmethanol.

- Lithium aluminum hydride (LiAlH4) is the preferred reducing agent, providing high yields and selectivity.

- Typical reaction conditions include stirring the pyrazole carboxylate in dry tetrahydrofuran (THF) or diethyl ether at 0 °C to room temperature for 1 hour.

- Quenching is performed with aqueous ammonium chloride or sodium hydroxide solutions to deactivate excess hydride reagent.

- The crude product is then extracted with ethyl acetate or diethyl ether and purified by column chromatography over silica gel.

Purification and Isolation

- Column chromatography using silica gel and solvent systems such as ethyl acetate/hexanes (ratios around 1:19) efficiently separates the desired alcohol from regioisomeric or side products.

- Yields for the major 3-substituted pyrazolylmethanol product range from 61% to 88%, depending on substrate and conditions.

- Minor regioisomeric products (e.g., 5-substituted pyrazolylmethanol) are typically formed in 12-20% yields and can be separated chromatographically.

Representative Experimental Procedure

| Step | Conditions and Details | Yield (%) | Notes |

|---|---|---|---|

| Preparation of pyrazole carboxylates | Reaction of substituted pyrazole precursors in dry THF; regioisomeric mixture obtained after extraction and evaporation | N/A | Mixture used directly for reduction step |

| Reduction with LiAlH4 | Add LiAlH4 (1 eq) to pyrazole carboxylates (1 eq) in dry THF at 0 °C, stir 1 h at room temperature, quench with 10% NaOH | 61–74 | Major product: (1-substituted pyrazol-3-yl)methanol; minor regioisomer also formed |

| Purification | Column chromatography on silica gel with ethyl acetate/hexanes (1:19) | 88 | Pure colorless oil obtained |

Source: Adapted from RSC publication on substituted pyrazole carboxylate reduction, ACS Omega synthesis protocols

Detailed Research Findings and Analysis

- The regioselectivity of reduction favors the 3-position of the pyrazole ring, yielding the this compound as the major product.

- The use of LiAlH4 is superior to milder hydride reagents like sodium borohydride for this transformation, as it ensures complete reduction of the ester/carboxylate group without affecting the pyrazole ring.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to confirm completion.

- Quenching protocols are critical to prevent side reactions and ensure safe handling of reactive hydride residues.

- The chromatographic purification step is necessary to separate regioisomers and obtain analytically pure material suitable for further applications.

Comparative Table of Reduction Conditions

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Dry THF or diethyl ether | 0 °C to RT | 1 hour | 61–88 | High selectivity, widely used |

| Sodium borohydride (NaBH4) | Methanol or ethanol | RT | Several hrs | Lower | Less effective for ester reduction |

| DIBAL-H | Toluene or THF | -78 °C to 0 °C | 1–2 hours | Moderate | Selective partial reduction, less common |

Data synthesized from literature on pyrazole carboxylate reductions

Additional Notes on Functional Group Compatibility and Scale-Up

- The methyl group at the 1-position and ethyl group at the 4-position are stable under the reducing conditions.

- The reaction is amenable to scale-up with appropriate cooling and quenching protocols.

- Use of inert atmosphere (nitrogen or argon) during reduction improves reproducibility and prevents oxidation.

- Alternative methods involving catalytic hydrogenation are less common due to potential ring hydrogenation side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, CrO3, and other oxidizing agents in solvents like dichloromethane (DCM) or acetonitrile.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents in solvents like DCM or chloroform.

Major Products Formed

Oxidation: (4-ethyl-1-methyl-1H-pyrazol-3-yl)formaldehyde.

Reduction: this compound.

Substitution: (4-ethyl-1-methyl-1H-pyrazol-3-yl)methyl chloride.

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been explored for its potential as an antimicrobial agent against various pathogens. Studies have shown that modifications on the pyrazole ring can enhance activity against bacteria and fungi, making it a candidate for further development as an antibiotic or antifungal treatment .

2.2 Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in experimental models . This property is crucial for developing new anti-inflammatory drugs.

2.3 Cancer Research

In cancer research, compounds containing pyrazole moieties have been investigated for their ability to inhibit tumor growth and metastasis. This compound could potentially serve as a lead compound in developing novel anticancer therapies by targeting specific cancer cell pathways .

Applications in Materials Science

3.1 Coordination Chemistry

Due to its ability to form stable complexes with transition metals, this compound is being studied for its applications in coordination chemistry. The formation of metal complexes can lead to materials with unique electronic and photonic properties, suitable for use in sensors and catalysts .

3.2 Mesoporous Materials

The compound has been investigated for its role in synthesizing mesoporous materials, which are essential in catalysis and adsorption applications. The incorporation of this compound into mesoporous frameworks can enhance their stability and functionalization potential, making them valuable in environmental remediation and energy storage .

Case Studies

Mechanism of Action

The mechanism of action of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Methanol Derivatives

The physicochemical properties, synthetic routes, and applications of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol can be contextualized by comparing it with analogous pyrazole methanol derivatives. Below is a detailed analysis:

Structural and Substituent Variations

Key structural differences arise from substituent groups on the pyrazole ring and adjacent moieties:

Key Observations :

- Lipophilicity : The phenyl-substituted derivative (CAS 499770-87-5) exhibits higher lipophilicity than the ethyl-substituted target compound due to its aromatic ring, impacting solubility in polar solvents .

Physicochemical Properties

Limited experimental data are available for this compound, but trends can be inferred from analogs:

- For example, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol is reported as a powder with low aqueous solubility .

Biological Activity

Overview

(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative known for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This compound features an ethyl group at position 4, a methyl group at position 1, and a hydroxymethyl group at position 3, making it a versatile structure for various biological applications.

The synthesis of this compound typically involves the reaction of 4-ethyl-1-methyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This method allows for the introduction of the hydroxymethyl group at position 3, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity makes it a candidate for further development in anti-inflammatory therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzymes or receptors involved in various biochemical pathways .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of several pyrazole derivatives, this compound was shown to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that modifications to the pyrazole structure can enhance antimicrobial potency .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings indicate that this compound could serve as a lead structure for developing new anti-inflammatory agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Chemical Structure | Moderate | Significant |

| (4-Ethyl-1-methylpyrazole) | Chemical Structure | Low | None |

| (4-Ethylpyrazole) | Chemical Structure | Low | None |

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ethanol, xylene) impacts reaction efficiency and purity.

- Purification often involves recrystallization from ethanol or methanol .

Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX software) resolves bond lengths, angles, and stereochemistry. For example, and detail refinement protocols for pyrazole derivatives .

- Spectroscopy :

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

- Substituent Variation : Systematic modification of the ethyl or methyl groups (e.g., replacing ethyl with halogenated alkyl chains) can enhance antimicrobial potency. shows improved activity in pyrazole-triazole hybrids via aryl substitution .

- Bioisosteric Replacement : Replacing the pyrazole ring with isoxazoles or triazoles (while retaining the methanol group) may improve metabolic stability .

Q. Data Contradiction Note :

- Some studies report reduced activity with bulkier substituents due to steric hindrance, necessitating molecular docking validation .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Methodological Answer:

- SHELX Refinement : High-resolution data (e.g., ) enables precise modeling of disorder or tautomerism. highlights refinement of hydrogen bonding in pyrazole-ethanol derivatives .

- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s TWIN/BASF commands are used .

Example :

In , C–H···π interactions in the crystal lattice were resolved using SHELXTL, confirming the compound’s planar geometry .

Advanced: What mechanisms underlie the antimicrobial activity of pyrazolylmethanol derivatives?

Methodological Answer:

- Membrane Disruption : Hydrophobic substituents (e.g., ethyl groups) enhance penetration into bacterial lipid bilayers, as observed in gram-positive bacteria assays .

- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) suggest binding to bacterial dihydrofolate reductase (DHFR) active sites .

Q. Experimental Validation :

- MIC assays (e.g., 12.5–50 µg/mL against S. aureus) combined with SEM imaging confirm membrane lysis .

Advanced: How are spectroscopic data contradictions resolved for pyrazole derivatives?

Methodological Answer:

- Dynamic NMR : For tautomeric equilibria (e.g., keto-enol forms), variable-temperature H NMR identifies exchange broadening .

- DFT Calculations : Gaussian09 simulations predict C chemical shifts, resolving ambiguities between experimental and theoretical data .

Case Study :

reports a 0.3 ppm deviation in C NMR for a pyrazolyl-enone derivative, resolved via DFT .

Advanced: What computational strategies predict the reactivity of this compound?

Methodological Answer:

- DFT (B3LYP/6-311+G(d,p)) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the methanol oxygen shows high values, predicting susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO mixtures to optimize reaction conditions .

Advanced: How does pH affect the stability of this compound in biological assays?

Methodological Answer:

- UV-Vis Kinetics : Monitoring absorbance at 270 nm (π→π* transitions) under varying pH (2–12) reveals degradation at pH >10 due to hydroxide ion attack on the pyrazole ring .

- HPLC-MS Stability Studies : Quantifies degradation products (e.g., oxidized pyrazole analogs) under physiological conditions .

Advanced: What strategies improve regioselectivity in pyrazole ring functionalization?

Methodological Answer:

- Directed Ortho-Metalation : Using a methanol group as a directing group, lithium bases (e.g., LDA) selectively deprotonate the C5 position for halogenation .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by accelerating reaction kinetics .

Advanced: What are the environmental implications of pyrazolylmethanol derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.